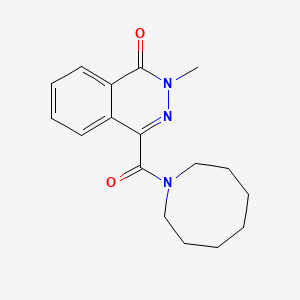
4-(Azocane-1-carbonyl)-2-methylphthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azocane-1-carbonyl)-2-methylphthalazin-1-one is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as AMC and is a derivative of phthalazine. AMC has been found to have several potential applications in the field of medicinal chemistry, including its use as a fluorescent probe and as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of AMC is not fully understood. However, it is believed that the compound interacts with biological molecules through hydrogen bonding and electrostatic interactions. The fluorescent properties of AMC are believed to arise from the formation of a complex with the biological molecule, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that AMC has a low toxicity profile and does not exhibit any significant biochemical or physiological effects. The compound has been found to be stable under physiological conditions and does not undergo any significant degradation or metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMC is its fluorescent properties, which make it a useful tool for the detection and imaging of biological molecules. The compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of AMC is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the research of AMC. One area of interest is the development of new fluorescent probes based on the structure of AMC. Another potential direction is the use of AMC as a drug candidate for the treatment of various diseases. The compound has been found to exhibit potential anticancer activity and may have applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of AMC and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of AMC involves the reaction of phthalic anhydride and 1,4-diaminobutane in the presence of a suitable catalyst. The reaction results in the formation of a white crystalline solid, which is then purified using recrystallization techniques. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AMC has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit fluorescent properties, which make it a useful tool for the detection and imaging of biological molecules. AMC has been used as a fluorescent probe for the detection of metal ions, amino acids, and proteins.
Propriétés
IUPAC Name |
4-(azocane-1-carbonyl)-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-16(21)14-10-6-5-9-13(14)15(18-19)17(22)20-11-7-3-2-4-8-12-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVJIHLPLHNBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azocane-1-carbonyl)-2-methylphthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



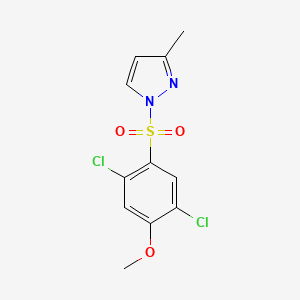
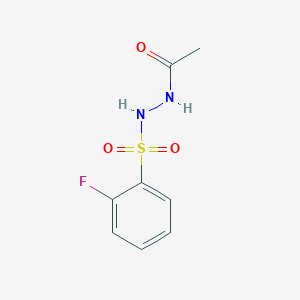
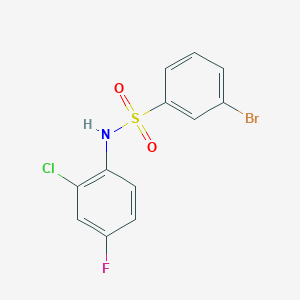
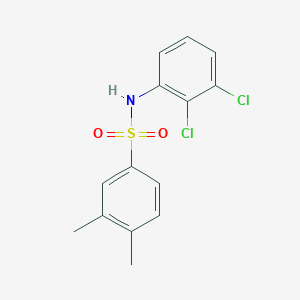
![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)

![4-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638169.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7638184.png)
![2-(4-methylphenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638197.png)
![2-(4-fluorophenyl)sulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638204.png)
![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7638209.png)